2-Morpholinoisonicotinaldehyde
Overview
Description
2-Morpholinoisonicotinaldehyde is a chemical compound with the empirical formula C10H12N2O2 and a molecular weight of 192.21 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 2-Morpholinoisonicotinaldehyde can be represented by the SMILES stringO=Cc1ccnc(c1)N2CCOCC2
. The InChI key for this compound is VMFCHBZYIHUMQE-UHFFFAOYSA-N
.
Scientific Research Applications
Catalyst in Asymmetric Alkylation
2-Morpholinoisonicotinaldehyde-related compounds have been utilized in the field of asymmetric synthesis. For example, a polystyrene-supported analog of 3-exo-morpholinoisoborneol was synthesized and used as a ligand in the asymmetric alkylation of aldehydes, demonstrating high activity and enantioselectivity for a broad scope of substrates. This application highlights the potential of morpholine derivatives in facilitating precise and efficient chemical reactions (Osorio-Planes et al., 2012).
Role in Gene Function Studies
Morpholino oligomers, related to the morpholine structure, have been extensively used to inhibit gene function in various model organisms, offering insights into developmental biology. These studies emphasize the utility of morpholine derivatives in molecular biology and genetics (Heasman, 2002).
Synthesis of Piperazines and Morpholines
Morpholine derivatives are crucial in the synthesis of biologically active piperazines and morpholines. A study introduced SnAP reagents for transforming aldehydes into N-unprotected piperazines and morpholines, which are key structural motifs in many bioactive compounds (Luescher et al., 2014).
Development of Nucleic Acid Analogs
Morpholine derivatives have also been explored in the creation of nucleic acid analogs. A novel oligonucleotide analog featuring morpholine subunits linked by carbamate groups was developed, providing new avenues for interacting with RNA and DNA (Stirchak et al., 1989).
Synthesis of Allenes
In organic chemistry, morpholine derivatives have been used in the synthesis of 1,3-disubstituted allenes. The process involved using morpholine as a base in reactions with terminal alkynes and aldehydes, underlining the versatility of morpholine in synthetic chemistry (Kuang & Ma, 2010).
Use in Catalytic Reactions
Morpholine-derived compounds have been applied in catalytic reactions. For instance, morpholinone- and piperidinone-derived triazolium salts were used to catalyze chemoselective cross-benzoin reactions, demonstrating the catalytic potential of morpholine-based structures (Langdon et al., 2014).
Safety And Hazards
properties
IUPAC Name |
2-morpholin-4-ylpyridine-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-8-9-1-2-11-10(7-9)12-3-5-14-6-4-12/h1-2,7-8H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFCHBZYIHUMQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428748 | |
Record name | 2-Morpholinoisonicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholinoisonicotinaldehyde | |
CAS RN |
864068-87-1 | |
Record name | 2-(4-Morpholinyl)-4-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=864068-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Morpholinoisonicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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